molecular formula C9H18O B14642409 3,6-Dimethylhept-1-en-4-ol CAS No. 53045-67-3

3,6-Dimethylhept-1-en-4-ol

Cat. No.: B14642409
CAS No.: 53045-67-3
M. Wt: 142.24 g/mol
InChI Key: DFPBBEYMOGULEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,6-Dimethylhept-1-en-4-ol typically involves the reaction of t-butylacetylene with a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures between -40°C to +20°C, followed by quenching the reaction mixture and isolating the product .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized using continuous flow processes. These methods enhance safety and efficiency by minimizing the use of hazardous reagents and enabling better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylhept-1-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethylhept-1-en-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethylhept-1-en-4-ol involves its interaction with specific molecular targets. In the case of its use as an intermediate in antifungal agents, the compound inhibits the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately causing fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethylhept-1-en-4-ol is unique due to its specific combination of a double bond and a hydroxyl group, which provides distinct reactivity and versatility in organic synthesis. Its role as an intermediate in the production of antifungal agents further highlights its importance in medicinal chemistry .

Properties

CAS No.

53045-67-3

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3,6-dimethylhept-1-en-4-ol

InChI

InChI=1S/C9H18O/c1-5-8(4)9(10)6-7(2)3/h5,7-10H,1,6H2,2-4H3

InChI Key

DFPBBEYMOGULEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C)C=C)O

Origin of Product

United States

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